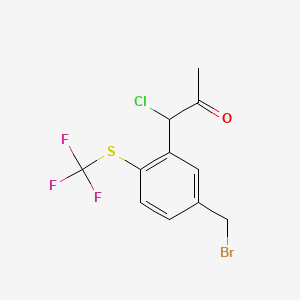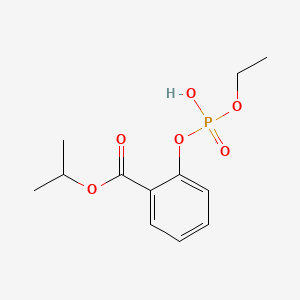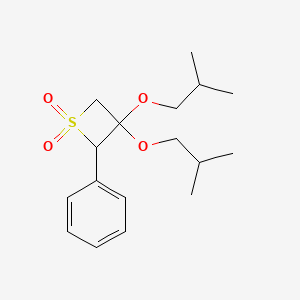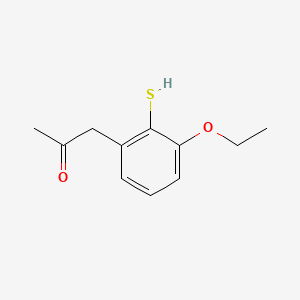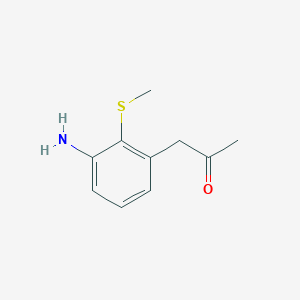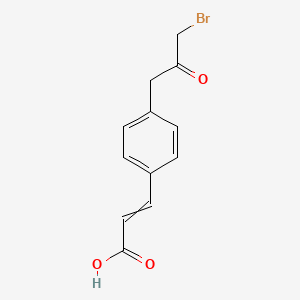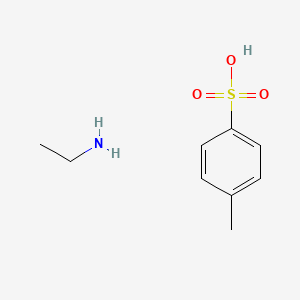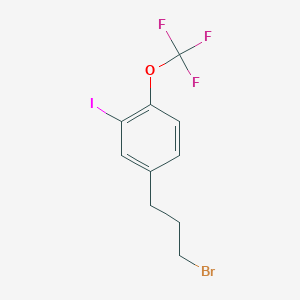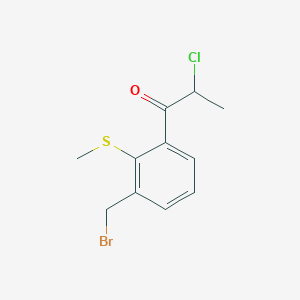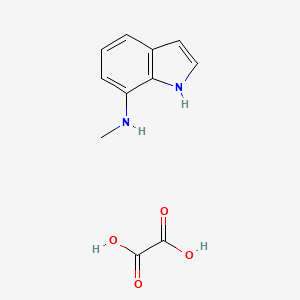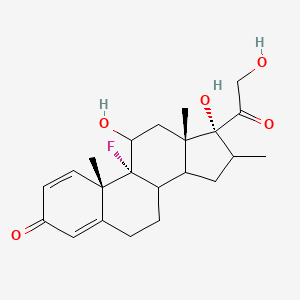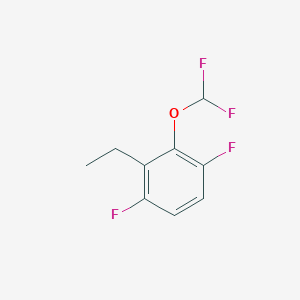
1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene is an organic compound with the molecular formula C9H8F4O and a molecular weight of 208.15 g/mol . This compound is characterized by the presence of two fluorine atoms and a difluoromethoxy group attached to a benzene ring, along with an ethyl group at the third position. It is a fluorinated aromatic compound that has garnered interest in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene typically involves the introduction of fluorine atoms and a difluoromethoxy group onto a benzene ring. One common synthetic route includes the reaction of 1,4-difluorobenzene with difluoromethyl ether in the presence of a suitable catalyst under controlled conditions. Industrial production methods may involve similar reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the difluoromethoxy group, typically using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their stability and ability to interact with biological targets.
Mécanisme D'action
The mechanism by which 1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene can be compared with other fluorinated aromatic compounds such as:
1,4-Difluoro-2-methoxybenzene: Lacks the ethyl group and has different reactivity and applications.
1,4-Difluoro-2-ethylbenzene: Does not have the difluoromethoxy group, leading to different chemical properties and uses.
2,4-Difluoro-1-ethylbenzene: The position of the fluorine atoms and the ethyl group differs, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C9H8F4O |
|---|---|
Poids moléculaire |
208.15 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-3-ethyl-1,4-difluorobenzene |
InChI |
InChI=1S/C9H8F4O/c1-2-5-6(10)3-4-7(11)8(5)14-9(12)13/h3-4,9H,2H2,1H3 |
Clé InChI |
WKMWCMIPHRAERO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1OC(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


